2-[3-(Methylamino)oxetan-3-YL]ethanol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
2-[3-(methylamino)oxetan-3-yl]ethanol |
InChI |
InChI=1S/C6H13NO2/c1-7-6(2-3-8)4-9-5-6/h7-8H,2-5H2,1H3 |
InChI Key |
RHXQISHHMZIAOL-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(COC1)CCO |
Origin of Product |
United States |
Synthetic Methodologies for 2 3 Methylamino Oxetan 3 Yl Ethanol and Its Analogues
Strategies for Oxetane (B1205548) Ring Formation
The construction of the oxetane ring de novo is a primary approach for synthesizing oxetane-containing molecules. beilstein-journals.orgmpg.de Key strategies include the cyclization of suitably functionalized acyclic precursors, photochemical cycloadditions, and the expansion of smaller, strained rings like epoxides. beilstein-journals.orgmpg.de
Cyclization Reactions of Precursors
The formation of the oxetane ring through the intramolecular cyclization of an open-chain precursor is one of the most fundamental and widely employed strategies. magtech.com.cn This approach typically involves the formation of a carbon-oxygen bond to close the four-membered ring.
The Williamson ether synthesis, a cornerstone of ether formation, is frequently adapted for the intramolecular synthesis of cyclic ethers, including oxetanes. scripps.eduresearchgate.netwikipedia.org This method involves a base-mediated nucleophilic substitution (SN2) reaction where an alkoxide attacks an alkyl halide or a carbon center with another suitable leaving group (e.g., tosylate, mesylate) in a 1,3-relationship. beilstein-journals.orgresearchgate.netrsc.org
The success of this cyclization is often substrate-dependent, as side reactions can occur. beilstein-journals.org However, it remains a practical and versatile method for preparing a wide array of oxetane derivatives. For instance, 3,3-disubstituted oxetanes have been synthesized from substituted dimethyl malonates via a sequence involving reduction to a 1,3-diol, selective tosylation, and subsequent base-mediated cyclization, with reported yields for the final ring-closing step ranging from 59% to 87%. beilstein-journals.org Similarly, starting from a suitable diol, a one-pot protocol involving an Appel reaction to form an iodide, followed by treatment with a base, can generate the oxetane ring in good yields. beilstein-journals.org
Table 1: Examples of Oxetane Synthesis via Williamson Ether Approaches
| Precursor Type | Reagents & Conditions | Product Type | Yield (%) |
|---|---|---|---|
| 1,3-Diol | 1. TsCl, Pyridine (B92270); 2. NaH, THF | Substituted Oxetane | 59-87 beilstein-journals.org |
| 1,3-Diol | I2, PPh3, Imidazole, then NaH | Substituted Oxetane | 78-82 beilstein-journals.org |
| β-Halo Ketone | Chiral Reducing Agent, then KOH | 2-Aryl-substituted Oxetane | High ee beilstein-journals.org |
Ring-closing metathesis (RCM) is a powerful and versatile reaction in organic synthesis for the formation of unsaturated rings, particularly those with five to thirty members. nih.govradtech.org The reaction, catalyzed by metal complexes (typically ruthenium or molybdenum), involves the intramolecular metathesis of a diene to form a cycloalkene and a volatile byproduct like ethylene. nih.gov
While RCM is a dominant strategy for constructing larger rings and various heterocycles, its application for the direct synthesis of strained four-membered rings like oxetanes is not common. radtech.orgresearchgate.net The formation of such a strained system is often thermodynamically and kinetically disfavored compared to the formation of larger, less strained rings. The literature predominantly showcases RCM for creating 5- to 7-membered rings. nih.gov
However, RCM has been employed as a key step in the total synthesis of complex natural products that contain a pre-existing oxetane ring, where the metathesis reaction is used to form a different, larger ring within the molecule. beilstein-journals.org For instance, in the synthesis of certain natural products, an oxetane-containing fragment is subjected to RCM to construct a macrocyclic framework. Furthermore, specialized variants of metathesis, such as ring-closing alkyne metathesis, have been developed and applied extensively by researchers like Alois Fürstner in the synthesis of complex macrocycles. scripps.edu While direct RCM to form the oxetane ring itself is not a standard method, related intramolecular cross-coupling reactions, such as a copper-catalyzed cyclization of hydroxyvinylstannanes, have been reported to yield 2-alkylideneoxetanes. mpg.de
Beyond the classic Williamson approach with alkyl halides, intramolecular substitution reactions provide a broader framework for oxetane synthesis. This strategy hinges on the cyclization of a 1,3-diol derivative where one hydroxyl group is converted into a good leaving group, and the other acts as the internal nucleophile. beilstein-journals.org
A common tactic involves the selective activation of the primary hydroxyl group in a 1,3-diol as a sulfonate ester (e.g., tosylate or mesylate). Subsequent treatment with a strong base deprotonates the remaining secondary or tertiary hydroxyl group, which then displaces the sulfonate to form the oxetane ring. This approach was utilized in the synthesis of the oxetane ring of oxetanocin, where a sodium hydride-mediated cyclization of a mesylate precursor proceeded in 84% yield. acs.org
The stereochemistry of the precursor diol can be used to control the stereochemistry of the final oxetane product. Nelson and co-workers demonstrated a stereocontrolled synthesis of 2,4-substituted oxetanes from syn- and anti-1,3-diols. By converting the diols into 3-bromo-1-acetoxy intermediates and then using sodium hydride, the cyclization was achieved with complete inversion of stereochemistry at the carbon bearing the leaving group. beilstein-journals.org This double-inversion sequence (from diol to oxetane) ultimately results in retention of the relative stereochemistry.
Paternò-Büchi Photochemical Cycloadditions
The Paternò-Büchi reaction is a powerful and atom-economical method for constructing the oxetane ring. nih.gov It is a photochemical [2+2] cycloaddition between an electronically excited carbonyl compound (an aldehyde or ketone) and a ground-state alkene. nih.gov Upon irradiation with UV light, the carbonyl compound is promoted to an excited state, which then reacts with the alkene to form the four-membered oxetane ring. scripps.edu
This reaction is highly versatile and has been used to synthesize a wide range of substituted oxetanes, including those that are difficult to access by other means. beilstein-journals.org For example, the reaction between aryl aldehydes and silyl (B83357) enol ethers can produce 3-silyloxyoxetanes with high diastereoselectivity. beilstein-journals.org Similarly, 3-aminooxetanes can be synthesized using N-acyl enamines as the alkene component. beilstein-journals.org The regioselectivity and stereoselectivity of the Paternò-Büchi reaction are influenced by the stability of the diradical intermediates formed during the reaction. Recent advancements have also explored visible-light-mediated versions of this reaction, broadening its applicability. nih.gov
Table 2: Examples of Oxetane Synthesis via Paternò-Büchi Reaction
| Carbonyl Compound | Alkene Component | Product Type | Yield (%) |
|---|---|---|---|
| Benzaldehyde | 2-Methyl-2-butene | Polysubstituted Oxetane | N/A |
| Aryl Aldehydes | Silyl Enol Ethers | 3-Silyloxyoxetanes | High |
| Aryl Aldehydes | N-Acyl Enamines | 3-Aminooxetanes | High |
| Butyl Glyoxylate | N-Vinylformamide | Disubstituted Oxetane | 45 nih.gov |
Ring Expansion from Epoxide or Other Small Rings
The synthesis of oxetanes via the ring expansion of smaller, three-membered rings like epoxides (oxiranes) is a thermodynamically favorable process due to the release of some ring strain. mpg.denih.gov This strategy provides an alternative route to the oxetane core, often starting from readily available epoxides.
A prominent method for this transformation involves the use of sulfur-stabilized carbanions, such as dimethyloxosulfonium methylide, in what is known as the Corey-Chaykovsky reaction. mpg.de When an epoxide is treated with this sulfur ylide, the nucleophilic carbon attacks one of the epoxide carbons, leading to ring opening. Subsequent intramolecular displacement of the sulfur-containing group by the newly formed alkoxide results in the formation of the four-membered oxetane ring. magtech.com.cn This methodology can also be applied in a one-pot fashion starting from aldehydes or ketones, where an excess of the sulfur ylide first forms the epoxide, which then undergoes the ring expansion to the oxetane. mpg.denih.gov
Another approach involves a two-step sequence where an epoxide is first opened by a nucleophile that also carries a latent leaving group. For instance, epoxides can be opened with selenomethyllithium to afford a γ-hydroxyselenide. The hydroxyl group is then converted into a better leaving group, and subsequent base treatment induces cyclization to the oxetane. acs.org
Table 3: Examples of Oxetane Synthesis via Ring Expansion
| Starting Ring | Reagent(s) | Mechanism | Product Type |
|---|---|---|---|
| Epoxide | Dimethyloxosulfonium methylide | Corey-Chaykovsky Ring Expansion | Substituted Oxetane |
| Epoxide | S-methyl-S-(sodiomethyl)-N-(4-tolylsulphonyl)sulphoximine | Sulfur Ylide-mediated Expansion | Substituted Oxetane |
| Epoxide | 1. Selenomethyllithium; 2. Conversion of OH to LG; 3. Base | Epoxide Opening/Ring Closing | Substituted Oxetane |
Organometallic Approaches for Oxetane Construction
The construction of the strained oxetane ring can be facilitated by organometallic catalysis, which offers efficient and often novel pathways to these heterocycles. These methods can provide access to key intermediates, such as oxetan-3-ones, or form the substituted ring system directly.
One significant organometallic approach is the gold-catalyzed synthesis of oxetan-3-ones from readily available propargylic alcohols. nih.govacs.org This method proceeds via an intermolecular alkyne oxidation that generates a reactive α-oxo gold carbene intermediate. nih.govscispace.com This intermediate then undergoes an intramolecular O-H insertion to form the strained four-membered ring. organic-chemistry.org This one-step process is notable for its operational simplicity, proceeding under "open flask" conditions without the need for hazardous diazo ketones, which are used in some traditional methods. nih.govacs.org The reaction is tolerant of various functional groups, and the use of chiral propargylic alcohols can lead to enantiomerically enriched oxetan-3-ones with no apparent racemization. nih.gov
Another powerful organometallic strategy involves rhodium-catalyzed reactions. An efficient synthesis of diversely substituted oxetanes has been developed using a rhodium-catalyzed O-H insertion followed by a C-C bond-forming cyclization. nih.govresearchgate.net This method allows for the creation of di-, tri-, and tetrasubstituted oxetanes, including those with aryl and alkyl groups at the 3- and 4-positions. researchgate.net The process starts with a rhodium-catalyzed O-H insertion of a diazo compound into an alcohol, forming an ether. This intermediate, possessing a leaving group, then cyclizes to form the oxetane ring. researchgate.net A key advantage of this methodology is its stereospecificity; the use of enantioenriched alcohols as starting materials yields enantioenriched oxetanes with complete retention of configuration. nih.govresearchgate.net
| Catalyst | Starting Material | Product | Key Features |
| Gold(I) Complex (e.g., IPrAuNTf₂) | Propargylic Alcohol | Oxetan-3-one | One-step, "open flask" conditions, avoids hazardous diazo reagents. nih.govacs.org |
| Rhodium(II) Acetate | Diazo Compound & Alcohol | Substituted Oxetane | Forms highly substituted rings, stereospecific with chiral alcohols. nih.govresearchgate.net |
Introduction and Functionalization of Substituents on the Oxetane Ring
Once the oxetane core is established, the introduction of the required methylamino and ethanol (B145695) substituents at the C3 position is necessary. This typically begins with a precursor like oxetan-3-one or a molecule with functional handles at the 3-position.
Strategies for 3,3-Disubstituted Oxetanes
The creation of a quaternary center at the C3 position of the oxetane ring is a critical step in synthesizing the target molecule. A common and versatile starting point for these strategies is oxetan-3-one. beilstein-journals.orgchemrxiv.org This key intermediate can be functionalized through a variety of well-established ketone reactions. chemrxiv.org
For example, the Strecker synthesis can be employed to introduce both a cyano group and an amino group simultaneously. This reaction involves treating oxetan-3-one with a cyanide source (e.g., TMSCN) and an amine, yielding a 3-amino-3-cyano oxetane derivative. chemrxiv.org The nitrile can then be hydrolyzed to a carboxylic acid, providing an entry point to amino acid analogues. chemrxiv.org
Another powerful method is the Horner-Wadsworth-Emmons (HWE) reaction, which transforms oxetan-3-one into an α,β-unsaturated ester. chemrxiv.org This product serves as a Michael acceptor, allowing for the conjugate addition of various nucleophiles, including amines, to create a 3,3-disubstituted pattern. chemrxiv.org These approaches are summarized in the table below.
| Reaction | Reagents | Intermediate Product | Subsequent Utility |
| Strecker Synthesis | TMSCN, Dialkylamine | 3-cyano-3-amino oxetane | Hydrolysis to amino acids. chemrxiv.org |
| Horner-Wadsworth-Emmons | Phosphonate ester, Base | α,β-Unsaturated oxetane ester | Michael addition of nucleophiles. chemrxiv.org |
| Henry Reaction | Nitromethane, Base | 3-hydroxy-3-(nitromethyl)oxetane | Reduction of nitro group to amine. chemrxiv.org |
Furthermore, direct cyclization methods from acyclic precursors are widely used. The Williamson etherification of a 1,3-diol, where one hydroxyl is converted into a good leaving group (e.g., tosylate or mesylate), is a foundational strategy for forming the oxetane ring with pre-installed substituents. acs.org
Nucleophilic Substitution for Amine Introduction
The introduction of the methylamino group at the C3 position can be achieved via nucleophilic substitution. This strategy typically requires a precursor with a hydroxyl group at the C3 position, which is then converted into a better leaving group. Alcohols are poor leaving groups because hydroxide (B78521) (HO⁻) is a strong base. masterorganicchemistry.com Therefore, the hydroxyl group is often converted into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs), by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base. masterorganicchemistry.com
These sulfonate groups are excellent leaving groups, and subsequent reaction with an amine nucleophile, such as methylamine, results in the displacement of the leaving group to form the desired C-N bond. masterorganicchemistry.comchemguide.co.uk This Sₙ2 reaction proceeds with inversion of configuration if the carbon atom is a stereocenter. However, the reaction of primary amines with alkylating agents can lead to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts due to the newly formed amine also being nucleophilic. chemguide.co.uklibretexts.org Careful control of reaction conditions and stoichiometry is often required to favor the desired product.
A more recent and innovative approach for synthesizing aryl amino-oxetanes involves the defluorosulfonylative coupling of aryl-oxetane sulfonyl fluorides with amines. researchgate.netnih.gov This reaction proceeds through the formation of a planar oxetane carbocation, which then couples with the amine nucleophile. researchgate.netnih.gov This method provides a disconnection similar to amide bond formation and allows for the use of large libraries of existing amines. researchgate.net
Reduction of Carbonyl or Other Intermediates for Alcohol Formation
To form the 2-hydroxyethyl substituent at the C3 position, a common strategy involves the reduction of a corresponding carbonyl-containing precursor, such as an ester or an amide. These functional groups can be introduced at the C3 position using methods described previously, such as the HWE reaction to form a methyl or ethyl 2-(oxetan-3-ylidene)acetate. chemrxiv.org
The reduction of esters and amides to primary alcohols is a fundamental transformation in organic synthesis. Potent reducing agents are typically required for this conversion. Lithium aluminum hydride (LiAlH₄) is highly effective for reducing both esters and amides to alcohols. chemrxiv.org However, due to its high reactivity, reactions are often conducted at low temperatures (e.g., -30 °C to 0 °C) to avoid potential side reactions, such as the decomposition of the oxetane ring. chemrxiv.org Sodium borohydride (B1222165) (NaBH₄), while generally milder and more selective, can also be used, sometimes in combination with additives or at elevated temperatures, for the reduction of esters. chemrxiv.org Diisobutylaluminum hydride (DIBAL-H) is another useful reagent, particularly for the reduction of esters to aldehydes at low temperatures, but it can achieve full reduction to the alcohol under different conditions. utexas.edu
The choice of reducing agent and reaction conditions must be carefully optimized to ensure the stability of the strained oxetane core, which can be susceptible to ring-opening under harsh conditions. chemrxiv.org
| Precursor Functional Group | Reducing Agent | Product Functional Group |
| Ester (-COOR) | LiAlH₄, NaBH₄, DIBAL-H | Primary Alcohol (-CH₂OH) chemrxiv.orgutexas.edu |
| Amide (-CONR₂) | LiAlH₄, AlH₃ | Primary Alcohol (-CH₂OH) chemrxiv.org |
| Carboxylic Acid (-COOH) | LiAlH₄, BH₃ | Primary Alcohol (-CH₂OH) |
| Nitrile (-CN) | LiAlH₄, Catalytic Hydrogenation (e.g., Raney Ni) | Primary Amine (-CH₂NH₂) chemrxiv.org |
Stereoselective and Enantioselective Synthesis
The development of stereocenters, particularly the quaternary center at C3 if the two substituents are different, requires advanced asymmetric synthetic methods. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule, which is crucial in medicinal chemistry as different enantiomers can have vastly different biological activities.
An important strategy involves the enantioselective reduction of a precursor molecule before the oxetane ring is formed. For instance, the synthesis of enantioenriched 2-aryl-substituted oxetanes has been achieved through the enantioselective reduction of β-halo ketones. acs.org This reduction creates a chiral halohydrin, which then undergoes a base-promoted Williamson etherification to form the oxetane ring without racemization. acs.org Another approach involves the gold-catalyzed synthesis of oxetan-3-ones from enantiomerically enriched propargylic alcohols, which proceeds with no apparent loss of enantiomeric purity. nih.gov
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. beilstein-journals.org After the desired stereocenter has been created, the auxiliary can be removed. In the context of oxetane synthesis, chiral auxiliaries have been employed effectively. For example, in the synthesis of the natural product oxetin, a sugar was used as a chiral auxiliary to control the stereochemistry during a Williamson etherification step to form the oxetane ring. acs.org
Catalytic asymmetric approaches offer a more atom-economical method for achieving enantioselectivity. Chiral catalysts can be used in substoichiometric amounts to generate large quantities of an enantiomerically enriched product. Chiral Brønsted acids have emerged as powerful catalysts for the asymmetric ring-opening of 3-substituted oxetanes, providing access to highly functionalized chiral building blocks. While this applies to ring-opening, the principles of chiral catalysis are central to modern oxetane synthesis. For ring construction, chiral iridium catalysts have been used for the enantioselective coupling of vinyl epoxides to form diol adducts, which are precursors to enantioenriched trisubstituted oxetanes.
Asymmetric Hydrogenation of Precursors
The asymmetric hydrogenation of prochiral precursors represents a powerful strategy for establishing stereocenters with high enantioselectivity. For a compound like 2-[3-(Methylamino)oxetan-3-YL]ethanol, this would typically involve the hydrogenation of a precursor containing a carbon-carbon or carbon-nitrogen double bond. However, the direct asymmetric hydrogenation to form 3-amino-3-substituted oxetanes is not extensively documented in academic literature.
Potential precursors for such a transformation would include enamines or imines derived from oxetan-3-one. The catalytic asymmetric hydrogenation of related substrates, such as ketones and other N-heterocycles, often employs transition-metal catalysts based on rhodium (Rh) or ruthenium (Ru) complexed with chiral phosphine (B1218219) ligands like BINAP. These catalysts are known for their high efficiency and enantioselectivity in reducing double bonds. For instance, the asymmetric hydrogenation of ketones and enones using chiral Lewis base-derived frustrated Lewis pairs has shown high yields with up to 95% enantiomeric excess (ee) researchgate.net. Similarly, ruthenium-catalyzed asymmetric hydrogenation has been successfully applied to 3-substituted benzisoxazoles, which, after reductive N-O bond cleavage, form a C=N bond that is hydrogenated stereoselectively mdpi.com.
While direct examples are scarce, the established success of these catalytic systems on analogous functional groups suggests a viable, though underexplored, pathway for the synthesis of chiral 3-aminooxetanes.
Table 1: Potential Catalytic Systems for Asymmetric Hydrogenation of Oxetane Precursors This table is illustrative and based on analogous reactions due to the limited direct data for the specific target compound.
| Precursor Type | Catalyst System (Example) | Product Type | Potential Enantioselectivity |
| Oxetanyl Enamine | [Rh(COD)(R,R-Me-DuPhos)]BF4 | Chiral 3-Aminooxetane | High (by analogy) |
| Oxetanyl Imine | [RuCl2(S-BINAP)]2·NEt3 | Chiral 3-Aminooxetane | High (by analogy) |
| α,β-Unsaturated Oxetane | Ru-PhTRAP Complex | Chiral Substituted Oxetane | Up to 57% ee (on benzisoxazoles) mdpi.com |
Diastereoselective Transformations
Diastereoselective reactions are fundamental in controlling the relative stereochemistry of multiple stereocenters within a molecule. In the context of synthesizing substituted oxetanes, these transformations are crucial for producing specific isomers.
One notable approach is the oxidative cyclization of malonate Michael adducts, which can selectively produce oxetane derivatives with high diastereoselectivity acs.org. This method's selectivity between cyclopropane (B1198618) and oxetane formation can be controlled by the reaction conditions; for instance, conducting the reaction in an open-air system with water favors the formation of the oxetane product acs.org.
Another powerful strategy involves the stereoselective addition of nucleophiles to chiral precursors. Krische and co-workers demonstrated the iridium-catalyzed reductive coupling of oxetan-3-one with allyl acetate, mediated by 2-propanol, to generate chiral α-stereogenic oxetanols with excellent enantioselectivity (99% ee) and yield (96%) nih.gov. This method is effective for creating a chiral center adjacent to the oxetane ring.
Furthermore, intramolecular C-C bond-forming Michael additions have been used for the stereoselective synthesis of highly substituted oxetanes. This approach can create 2,3,3,4-tetrasubstituted oxetanes by the cyclization of vinylogous urethane (B1682113) derivatives rsc.org. The control of stereochemistry in these reactions is critical for accessing complex and biologically relevant molecules.
Table 2: Examples of Diastereoselective Transformations in Oxetane Synthesis
| Reaction Type | Precursors | Reagents/Conditions | Product | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (ee) | Reference |
| Reductive Coupling | Oxetan-3-one, Allyl acetate | Ir-catalyst, (S)-tol-BINAP, 3,4-dinitrobenzoic acid, 2-propanol | Chiral α-allyl-oxetan-3-ol | 99% ee | nih.gov |
| Oxidative Cyclization | Malonate Michael Adducts | Iodosobenzene (PhIO), Tetrabutylammonium iodide (Bu4NI), Water | 3,3-Disubstituted Oxetane | High diastereoselectivity | acs.org |
| Intramolecular Michael Addition | Vinylogous Urethane Derivatives | Base-mediated cyclization | 2,3,3,4-Tetrasubstituted Oxetane | Stereoselective | rsc.org |
One-Pot and Multicomponent Synthesis Approaches
One-pot and multicomponent reactions offer significant advantages in terms of efficiency, atom economy, and reduced waste by combining multiple synthetic steps into a single operation without isolating intermediates.
3-Aminooxetanes have been identified as versatile 1,3-amphoteric molecules, capable of participating in formal [3+2] annulation reactions to rapidly construct diverse five-membered heterocyclic rings. For example, they react with isothiocyanates and carbon disulfide (CS₂) at room temperature without a catalyst to form iminothiazolidines and mercaptothiazolidines in high yields nih.gov. When reacting with less electrophilic partners like isocyanates, a Lewis acid catalyst such as FeCl₃ is effective nih.govrsc.org. This reactivity can be extended to the fixation of carbon dioxide (CO₂) using an organic base catalyst like DBU to produce oxazolidinones, showcasing a green chemistry approach nih.gov.
A copper-catalyzed four-component cascade reaction involving amino alcohols, formaldehyde (B43269), terminal alkynes, and oxetan-3-one has been developed to synthesize complex spirocycles mdpi.com. This reaction proceeds through the in-situ formation of an iminium intermediate, which then undergoes a series of transformations to yield N-functionalized 3-oxetanone-derived spirooxazolidines mdpi.com. Such strategies highlight the power of multicomponent reactions to build molecular complexity from simple, readily available starting materials in a single step.
Table 3: Multicomponent Reactions Involving Oxetane Derivatives
| Reaction Type | Reactants | Catalyst/Conditions | Product Class | Yield | Reference |
| [3+2] Annulation | 3-Aminooxetane, Phenyl isothiocyanate | None, DCM, RT | Iminothiazolidine | 98% | nih.gov |
| [3+2] Annulation | 3-Aminooxetane, Phenyl isocyanate | FeCl₃ (1 mol%), Toluene | Iminooxazolidine | 89% | nih.govrsc.org |
| CO₂ Fixation | 3-Aminooxetane, CO₂ (1 atm) | DBU (10 mol%), MeCN | Oxazolidinone | 91% | nih.gov |
| Four-Component Cascade | Phenylglycinol, Formaldehyde, Phenylacetylene, Oxetan-3-one | Cu(OTf)₂, TFA, n-hexane | Spirooxazolidine | 76% | mdpi.com |
Process Intensification and Scale-Up Considerations in Synthesis
Scaling up the synthesis of oxetane-containing compounds from the laboratory bench to industrial production requires careful consideration of process intensification strategies to ensure safety, efficiency, and robustness. The inherent ring strain of oxetanes (approximately 25 kcal/mol) makes them susceptible to ring-opening under harsh conditions, particularly strong acids, which necessitates meticulous control during scale-up chemrxiv.orgacs.org.
A comprehensive study on the stability of the 3,3-disubstituted oxetane core demonstrated its tolerance to a wide range of common synthetic transformations, including oxidations, reductions, alkylations, and the installation and removal of protecting groups chemrxiv.orgrsc.org. This stability profile is crucial for designing multi-step syntheses on a large scale. Many of these optimized protocols have been successfully scaled to produce multigram and even kilogram quantities of oxetane building blocks chemrxiv.orgrsc.org. For example, a large-scale synthesis of an oxetane-containing respiratory syncytial virus (RSV) inhibitor was successfully executed, yielding over 5 kg of the final product acs.org. The process involved steps like oxidation, carbamate (B1207046) formation, amination, and deprotection, demonstrating the feasibility of handling these heterocycles on a large scale acs.org.
Key considerations for scale-up include:
Thermal Management: Exothermic reactions, common in organic synthesis, must be carefully controlled to prevent "hot spots" in large reactors that could lead to decomposition of the oxetane ring nih.gov.
Reagent Stoichiometry and Addition Rates: Precise control over the addition of reagents is critical to manage reaction exotherms and minimize side-product formation.
Solvent Choice and Work-up Procedures: Solvents and work-up protocols must be selected to ensure high purity and yield while being amenable to large-scale operations and minimizing waste (Process Mass Intensity) princeton-acs.org.
Continuous Flow Chemistry Applications
Continuous flow chemistry is a powerful tool for process intensification, offering superior control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processes mdpi.com. These advantages are particularly relevant for the synthesis of strained ring systems like oxetanes and for handling unstable intermediates.
A significant advancement is the generation and utilization of the highly unstable 3-oxetanyllithium in a continuous flow system acs.orgnih.gov. This nucleophile is prone to rapid decomposition in batch processes but can be generated and immediately reacted with various electrophiles (e.g., ketones, aldehydes) in a flow reactor, enabling access to novel 3-substituted oxetanes that are difficult to prepare otherwise acs.orgnih.gov. This "flash chemistry" approach allows for precise temperature control and short residence times, taming the reactive intermediate and facilitating late-stage functionalization of complex molecules like natural products and active pharmaceutical ingredients (APIs) nih.gov.
The Williamson ether synthesis, a primary method for forming the C-O bond to create the oxetane ring, can also benefit from flow technology masterorganicchemistry.comlibretexts.orgwikipedia.org. Combining microwave heating with a flow reactor can significantly accelerate this typically slow reaction, overcoming the scalability limitations of conventional microwave chemistry researchgate.net. This approach allows for rapid, controlled heating and efficient production of ethers, a principle directly applicable to intramolecular cyclization for oxetane formation.
Optimization of Reaction Conditions for Yield and Purity
The meticulous optimization of reaction conditions is paramount to maximizing the yield and purity of the final product, thereby ensuring the economic viability and safety of a chemical process. For oxetane synthesis, this often focuses on the key ring-forming step, typically an intramolecular Williamson etherification acs.org.
The choice of base, solvent, temperature, and phase-transfer catalyst can have a profound impact on the efficiency of the cyclization. For instance, in the synthesis of 3,3-disubstituted oxetanes from di-tosylates, potassium hydroxide (KOH) in a solvent like DMSO is often employed chemrxiv.org. Chinese patent CN102212044A describes a solvent-free synthesis of oxetanes from 3-halo-1-propanol derivatives using a strong base and a phase-transfer catalyst google.com. The optimization detailed in the patent shows that a temperature-gradient approach—starting at a lower temperature (30–45 °C) and then increasing it (60–80 °C)—can improve both conversion and yield by minimizing side reactions google.com.
A comprehensive study on over 40 transformations involving the oxetane core provides a valuable roadmap for optimization rsc.org. It was found that for transformations like mesylation, conditions such as using mesyl chloride with triethylamine (B128534) in dichloromethane (B109758) at 0 °C proceed smoothly without degrading the oxetane ring chemrxiv.org. Similarly, deoxyfluorination of 3-hydroxyoxetanes can be achieved with reagents like DAST at low temperatures, while nitrile reduction to amines is successful using Ra-Ni under high pressure, demonstrating that even harsh-seeming conditions can be optimized for compatibility with the oxetane moiety chemrxiv.org.
Table 4: Optimization of Williamson Etherification for Oxetane Formation (Illustrative Examples)
Reactivity and Transformational Chemistry of 2 3 Methylamino Oxetan 3 Yl Ethanol
Reactions Involving the Oxetane (B1205548) Ring System
The reactivity of the oxetane moiety is the central feature of this compound's transformational chemistry. The polarized carbon-oxygen bonds and significant ring strain are the primary drivers for its reactions, which typically require activation by Lewis or Brønsted acids. beilstein-journals.orgresearchgate.net
Ring-opening reactions are the most characteristic transformations of oxetanes, providing a pathway to highly functionalized 1,3-disubstituted propane (B168953) derivatives. researchgate.nettandfonline.com These reactions can be initiated by acids, nucleophiles, or electrophiles.
Under acidic conditions, the oxetane oxygen of 2-[3-(methylamino)oxetan-3-yl]ethanol is protonated, forming a highly reactive oxonium ion. This activation facilitates nucleophilic attack to cleave the ring. magtech.com.cnmasterorganicchemistry.com The regioselectivity of the attack depends on the nature of the nucleophile and the stability of the potential carbocation-like transition state. pressbooks.publibretexts.org
For a 3,3-disubstituted oxetane like the title compound, the positive charge in the protonated intermediate is stabilized at the more substituted tertiary carbon. Consequently, weak nucleophiles will preferentially attack this position in a mechanism that has significant SN1 character. magtech.com.cnpressbooks.pub This leads to the formation of a tertiary alcohol.
Table 1: Predicted Products of Acid-Catalyzed Ring Opening of this compound
| Nucleophile (Reagent) | Predicted Major Product |
| H₂O (Dilute H₂SO₄) | 3-(2-Hydroxyethyl)-3-(methylamino)propane-1,3-diol |
| CH₃OH (HCl) | 2-[3-Methoxy-3-(methylamino)propyl]ethanol |
| HBr (anhydrous) | 2-[3-Bromo-3-(methylamino)propyl]ethanol |
| Acetic Acid (cat. H⁺) | 3-Acetoxy-3-(2-hydroxyethyl)-N-methylpropan-1-amine |
In the absence of acid catalysis, strong nucleophiles can open the oxetane ring via an SN2 mechanism. magtech.com.cn This reaction is driven by the relief of ring strain. wikipedia.org For this compound, the nucleophilic attack would occur at one of the less sterically hindered methylene (B1212753) carbons of the oxetane ring.
Various nucleophiles, including amines, thiols, and organometallic reagents, can be employed for this transformation. illinois.edusmolecule.com The reaction typically proceeds with inversion of configuration at the carbon center being attacked.
Table 2: Representative Nucleophilic Ring-Opening Reactions
| Nucleophile | Reagent Example | Expected Product |
| Amine | Benzylamine (C₆H₅CH₂NH₂) | 2-[3-(Benzylamino)-3-(methylamino)propyl]ethanol |
| Thiolate | Sodium thiophenoxide (NaSPh) | 2-[3-(Methylamino)-3-(phenylthio)propyl]ethanol |
| Organocuprate | Lithium diphenylcuprate (LiCuPh₂) | 2-[3-(Methylamino)-3-phenylpropyl]ethanol |
| Hydride | Lithium aluminium hydride (LiAlH₄) | 2-[1-(Hydroxymethyl)-1-(methylamino)ethyl]ethanol |
While less common than nucleophilic or acid-catalyzed pathways, electrophilic ring-opening reactions of oxetanes can occur. magtech.com.cn These reactions typically involve the coordination of an electrophile to the oxetane oxygen, which activates the ring towards subsequent nucleophilic attack. For instance, reagents like acyl chlorides or silyl (B83357) chlorides, in the presence of a suitable catalyst, can react with oxetanes to yield ring-opened products. radtech.org In the case of this compound, the secondary amine and primary alcohol groups might compete with the oxetane oxygen for reaction with the electrophile, potentially requiring protective group strategies for selective oxetane ring opening.
The thermal stability of oxetanes is generally greater than that of more strained epoxides. tandfonline.com However, at elevated temperatures, decomposition can occur. For this compound, potential thermal degradation pathways could involve intramolecular reactions or fragmentation. Theoretical studies on related compounds like 2-methoxyethanol (B45455) suggest that unimolecular decomposition can proceed through various channels, including bond fission and intramolecular hydrogen transfer. researchgate.net Given the presence of the amino and hydroxyl groups, intramolecular cyclization or elimination reactions might be favored degradation routes upon heating, potentially leading to the formation of piperidine (B6355638) or morpholine (B109124) derivatives, though specific studies on this compound are not available.
Oxetanes can undergo ring-expansion reactions to form larger, less-strained heterocyclic systems, such as tetrahydrofurans or tetrahydropyrans. nih.govsioc-journal.cn These transformations are often mediated by reagents that act as carbene precursors (e.g., diazo compounds) or are catalyzed by transition metals. sioc-journal.cn The reaction of an oxetane with a carbene can lead to the formation of a five-membered tetrahydrofuran (B95107) ring. sioc-journal.cn Such reactions are driven by the release of ring strain. chemistrysteps.com While specific examples involving this compound are not documented, it is chemically plausible that it could undergo such transformations under appropriate conditions.
Table 3: Hypothetical Ring-Expansion Reaction
| Reagent | Catalyst | Potential Product Class |
| Ethyl diazoacetate | Rh₂(OAc)₄ | Substituted Tetrahydrofuran |
Ring-Opening Reactions
Transformations of the Methylamino Group
The methylamino group is a nucleophilic and basic secondary amine, making it a key site for a variety of chemical modifications.
The lone pair of electrons on the nitrogen atom of the secondary amine allows it to act as a nucleophile, readily participating in alkylation and acylation reactions.
Alkylation: This reaction involves the formation of a new carbon-nitrogen bond. Treatment of this compound with alkyl halides (such as methyl iodide or benzyl (B1604629) bromide) would lead to the formation of a tertiary amine. The reaction proceeds via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. Over-alkylation can occur, leading to the formation of a quaternary ammonium (B1175870) salt, particularly if excess alkylating agent is used.
Acylation: Acylation of the methylamino group results in the formation of an amide. This is typically achieved using acylating agents like acyl chlorides or acid anhydrides in the presence of a base to neutralize the acid byproduct. For instance, reacting the parent compound with acetyl chloride would yield the corresponding N-acetyl derivative. This transformation is significant as it converts the basic amine into a neutral amide group, altering the molecule's physicochemical properties. Friedel-Crafts acylation is a well-known C-C bond-forming reaction, but the N-acylation discussed here is a fundamental transformation of amines. masterorganicchemistry.comyoutube.com
| Reaction Type | Reagent Example | Product Functional Group |
| Alkylation | Alkyl Halide (e.g., CH₃I) | Tertiary Amine |
| Acylation | Acyl Chloride (e.g., CH₃COCl) | Amide |
Building on acylation, the formation of amides and sulfonamides are key transformations of the methylamino group.
Amidation: As described previously, this involves reaction with a carboxylic acid derivative to form an amide linkage. HATU-promoted amide formation is a method used with related amino-oxetanes to produce bi- and tricyclic products in high yields. beilstein-journals.org
Sulfonamidation: The methylamino group can react with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base (like pyridine (B92270) or triethylamine) to form a sulfonamide. This reaction is analogous to acylation but results in a more stable N-S bond. The resulting sulfonamide is non-basic and can be a valuable functional group in medicinal chemistry. The alkylation of sulfonamides with related heterocyclic compounds has been studied, demonstrating the utility of this functional group in synthesis. researchgate.net
The basic nature of the secondary amine allows it to readily react with both inorganic and organic acids to form stable salts. google.com This property is often exploited for the purification and handling of amine-containing compounds. Treatment of this compound with acids such as hydrochloric acid, sulfuric acid, or oxalic acid would result in the formation of the corresponding ammonium salt. google.com In the context of chiral compounds, diastereomeric salt formation using a resolving agent like optically active mandelic acid or tartaric acid derivatives can be employed for the separation of enantiomers. google.com
| Acid Type | Example Acid | Product |
| Inorganic Acid | Hydrochloric Acid (HCl) | Ammonium Chloride Salt |
| Organic Acid | Oxalic Acid | Ammonium Oxalate Salt |
| Chiral Acid | Mandelic Acid | Diastereomeric Ammonium Salt |
Reactions of the Primary Alcohol Group
The primary alcohol group (-CH₂OH) is another versatile site for chemical modification, primarily through oxidation, esterification, and etherification reactions.
The oxidation of the primary alcohol group can yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. youtube.comlibretexts.org
Oxidation to Aldehydes: The use of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), would selectively oxidize the primary alcohol to the corresponding aldehyde, 2-[3-(methylamino)oxetan-3-yl]acetaldehyde, without further oxidation. libretexts.org
Oxidation to Carboxylic Acids: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, Jones reagent), or chromium trioxide (CrO₃) in sulfuric acid, will oxidize the primary alcohol directly to the carboxylic acid, [3-(methylamino)oxetan-3-yl]acetic acid. libretexts.orgconnectjournals.comresearchgate.net This complete oxidation occurs because the intermediate aldehyde is hydrated in the aqueous acidic or basic media and is susceptible to further oxidation. youtube.com
| Oxidizing Agent | Reagent(s) | Product Functional Group |
| Mild | Pyridinium Chlorochromate (PCC) | Aldehyde |
| Strong | Potassium Permanganate (KMnO₄) | Carboxylic Acid |
| Strong | Chromic Acid (H₂CrO₄) | Carboxylic Acid |
The hydroxyl group can be converted into esters and ethers, which are common functional groups in drug molecules and organic synthesis.
Esterification: This process involves reacting the alcohol with a carboxylic acid or its derivative. In Fischer esterification, the alcohol is heated with a carboxylic acid in the presence of an acid catalyst. A more reactive method involves using an acyl chloride or acid anhydride (B1165640) with the alcohol, often in the presence of a base like pyridine. These reactions produce various ester derivatives. medcraveonline.comresearchgate.net
Etherification: The formation of an ether from the primary alcohol can be achieved via the Williamson ether synthesis. This two-step process first involves deprotonating the alcohol with a strong base (such as sodium hydride, NaH) to form a nucleophilic alkoxide ion. This alkoxide is then reacted with an alkyl halide in a nucleophilic substitution reaction to yield the corresponding ether.
| Reaction Type | Reagent Example | Product Functional Group |
| Esterification | Carboxylic Acid (e.g., CH₃COOH) + Acid Catalyst | Ester |
| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (e.g., CH₃I) | Ether |
Derivatization for Linker Chemistry
The bifunctional nature of this compound, possessing both a nucleophilic amine and a hydroxyl group, makes it an attractive scaffold for the synthesis of bifunctional linkers. These linkers are crucial in various bioconjugation strategies, enabling the connection of two different molecular entities, such as a small molecule drug and a targeting protein.
The secondary amine can be readily acylated or alkylated to introduce a variety of functionalities. For instance, reaction with an activated carboxylic acid, such as an acyl chloride or an N-hydroxysuccinimide (NHS) ester, will form a stable amide bond. This amide can incorporate a terminal alkyne or azide, which can then be used in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), for conjugation to other molecules.
Similarly, the primary alcohol can be functionalized through esterification or etherification. For example, reaction with a carboxylic acid containing a protected thiol group, followed by deprotection, would yield a linker with a terminal thiol that can be used for maleimide-based conjugation to proteins. The differential reactivity of the amine and hydroxyl groups allows for orthogonal protection strategies, enabling the sequential introduction of different functionalities.
Table 1: Potential Derivatization Reactions for Linker Synthesis
| Reactive Site | Reagent Type | Resulting Linkage | Potential Terminal Functionality |
| Methylamino | Activated Carboxylic Acid | Amide | Alkyne, Azide, Biotin, Fluorophore |
| Methylamino | Alkyl Halide | Tertiary Amine | Protected Thiol, Aldehyde |
| Ethanol (B145695) | Carboxylic Acid (Esterification) | Ester | Maleimide, NHS Ester |
| Ethanol | Alkyl Halide (Etherification) | Ether | Protected Carboxylic Acid |
Interconversion and Selective Functionalization of Multiple Reactive Sites
The presence of both a secondary amine and a primary alcohol in this compound necessitates careful control of reaction conditions to achieve selective functionalization. The relative nucleophilicity of the two groups can be modulated by the choice of reagents, solvents, and catalysts.
Generally, the secondary amine is more nucleophilic than the primary alcohol, allowing for selective N-functionalization under many conditions. For instance, acylation with one equivalent of a reactive acylating agent, such as an acid chloride or anhydride, at low temperatures will predominantly yield the N-acylated product. google.comgoogleapis.comgoogle.comnih.gov
Conversely, to achieve selective O-functionalization, the more reactive amino group must first be protected. Common protecting groups for amines, such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), can be introduced under standard conditions. Once the amine is protected, the hydroxyl group can be readily functionalized through reactions like esterification, etherification, or conversion to a sulfonate ester. Subsequent deprotection of the amine reveals the N-H group for further modification, allowing for a sequential and controlled functionalization strategy.
An alternative approach to selective O-acylation without amine protection involves the use of specific catalytic systems that can differentiate between the two nucleophiles. researchgate.net However, these methods are often substrate-dependent and may require careful optimization.
Table 2: Strategies for Selective Functionalization
| Desired Functionalization | Strategy | Reagents/Conditions |
| Selective N-Acylation | Direct Acylation | Acyl chloride or anhydride, non-nucleophilic base, low temperature |
| Selective O-Sulfonylation | Amine Protection, Sulfonylation, Deprotection | 1. Boc-anhydride; 2. TsCl, pyridine; 3. TFA |
| Selective O-Etherification | Amine Protection, Williamson Ether Synthesis, Deprotection | 1. Cbz-Cl; 2. NaH, Alkyl halide; 3. H₂, Pd/C |
Mechanistic Investigations of Key Transformations
While specific mechanistic studies on this compound are not extensively documented in the literature, the reactivity of its functional groups and the oxetane ring can be understood through established mechanistic principles of organic chemistry. Computational and experimental studies on related oxetane-containing molecules provide valuable insights into the likely reaction pathways.
Transition State Analysis
The reactions of this compound, such as nucleophilic substitution at the amine or alcohol, proceed through well-understood transition states. For example, the acylation of the secondary amine involves a tetrahedral intermediate formed by the nucleophilic attack of the nitrogen on the carbonyl carbon of the acylating agent. The stability of this transition state is influenced by steric and electronic factors of both the substrate and the reagent.
Ring-opening reactions of the oxetane moiety, which can occur under acidic or nucleophilic conditions, are of particular mechanistic interest. Acid-catalyzed ring-opening likely proceeds via protonation of the oxetane oxygen, followed by nucleophilic attack on one of the adjacent carbons. The transition state for this SN2-like process would involve a partially broken C-O bond and a partially formed bond with the incoming nucleophile. Computational studies on similar systems can be employed to model the geometry and energy of these transition states, providing a deeper understanding of the reaction mechanism and regioselectivity.
Intermediate Characterization
The direct observation and characterization of reactive intermediates in the transformations of this compound can be challenging due to their transient nature. However, their existence can often be inferred from the final products and by trapping experiments.
In acid-catalyzed ring-opening of the oxetane, a protonated oxetane species is a key intermediate. While too reactive to be isolated, its formation is the requisite first step for subsequent nucleophilic attack. Spectroscopic techniques such as NMR could potentially be used to observe protonated intermediates under strongly acidic conditions at low temperatures.
In reactions involving the derivatization of the amine or alcohol, tetrahedral intermediates are formed. For example, during esterification, a tetrahedral orthoester intermediate is generated. The breakdown of this intermediate to form the final ester product is typically the rate-determining step. While direct spectroscopic observation of these intermediates is difficult, their presence is a cornerstone of the accepted mechanisms for these fundamental organic reactions. osti.govnih.govnih.govrsc.org
Advanced Spectroscopic and Computational Characterization of 2 3 Methylamino Oxetan 3 Yl Ethanol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise three-dimensional structure of organic molecules in solution. For 2-[3-(Methylamino)oxetan-3-YL]ethanol, a combination of one-dimensional and two-dimensional NMR techniques would be employed for complete structural assignment.
Two-dimensional (2D) NMR experiments are critical for unambiguously assigning proton (¹H) and carbon (¹³C) signals and revealing the molecule's connectivity and spatial arrangement.
Structural Elucidation : The molecular structure of this compound consists of a 3,3-disubstituted oxetane (B1205548) ring. illinois.edu The substitution pattern creates a quaternary carbon at the 3-position. The ¹H NMR spectrum is expected to show distinct signals for the methylamino, ethanol (B145695), and oxetane ring protons. The four methylene (B1212753) protons of the oxetane ring (at positions 2 and 4) are diastereotopic and should appear as distinct multiplets, typically in the range of 4.0-5.0 ppm. nih.govmdpi.com
COSY (Correlation Spectroscopy) would reveal proton-proton (H-H) coupling networks. Key correlations would be expected between the protons of the ethyl group (-CH₂-CH₂-OH) and between the NH proton and the N-methyl protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. This experiment would definitively link each proton signal to its corresponding carbon atom.
Conformational Analysis : The four-membered oxetane ring is not planar and exists in a puckered conformation to relieve ring strain. acs.orgrsc.org The degree of puckering is influenced by the substituents. acs.org
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) provides information about through-space proximity of protons. These experiments can help determine the preferred conformation of the oxetane ring and the orientation of the side chains. For example, NOE correlations between protons on the ethanol side chain and protons on the oxetane ring would help define their relative spatial arrangement. acs.org
Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound. Experimental values may vary based on solvent and other conditions.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| -CH₂- (Oxetane, C2/C4) | 4.3 - 4.8 | ~78 |
| -C- (Oxetane, C3) | - | ~45 |
| -CH₂- (Ethanol, attached to Oxetane) | ~2.0 | ~40 |
| -CH₂- (Ethanol, attached to OH) | ~3.7 | ~60 |
| -NH- | Variable | - |
| -CH₃ (Methylamino) | ~2.4 | ~35 |
There are no published dynamic NMR studies specifically for this compound. However, this technique could be used to investigate dynamic processes such as the ring-puckering inversion of the oxetane ring or restricted rotation around the C3-C(ethanol) bond. By acquiring spectra at different temperatures, it would be possible to determine the energy barriers associated with these conformational changes.
Solid-state NMR (ssNMR) provides insight into the structure and dynamics of molecules in the solid phase. No ssNMR studies for this specific compound have been found in the literature. If conducted, ssNMR could reveal information about the crystal packing, intermolecular interactions (such as hydrogen bonding involving the hydroxyl and amino groups), and the conformation of the molecule in the solid state, which may differ from its solution-state conformation.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.
High-resolution mass spectrometry provides a highly accurate mass measurement, which can be used to determine the elemental formula of a compound. For this compound, the exact mass of the protonated molecular ion ([M+H]⁺) can be calculated.
| Parameter | Value |
| Molecular Formula | C₇H₁₅NO₂ |
| Monoisotopic Mass (M) | 145.11028 Da |
| Calculated [M+H]⁺ Ion | 146.11756 Da |
| Calculated [M+Na]⁺ Ion | 168.09950 Da |
Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion (e.g., the [M+H]⁺ ion) to generate a fragmentation spectrum. While specific experimental MS/MS data for this compound is not available, a plausible fragmentation pathway can be proposed based on the known fragmentation patterns of similar structures, such as other amino alcohols and cyclic ethers. nih.govnih.gov
A primary fragmentation pathway for the protonated molecule would likely involve the cleavage of the bonds adjacent to the nitrogen and oxygen atoms.
Loss of Water (-18 Da) : A common fragmentation for protonated alcohols is the neutral loss of water, leading to a fragment ion at m/z 128.107.
Alpha-Cleavage : Cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage) is a characteristic fragmentation for amines. This could lead to the formation of an iminium ion. For instance, cleavage of the bond between the oxetane ring and the ethanol group could generate specific fragments.
Ring Opening : The strained oxetane ring may undergo ring opening upon collision-induced dissociation. acs.org A common pathway for cyclic ethers involves cleavage of a C-O bond followed by further fragmentation. For instance, a characteristic loss of formaldehyde (B43269) (CH₂O, -30 Da) is often observed from oxetane-containing structures. mdpi.com
A table of plausible major fragments for the [M+H]⁺ ion of this compound is presented below.
| Proposed Fragment Ion Structure | Plausible m/z | Neutral Loss |
| [M+H - H₂O]⁺ | 128.107 | H₂O |
| [M+H - CH₂O]⁺ (from ring) | 116.091 | CH₂O |
| [CH₂=NHCH₃]⁺ | 44.050 | C₆H₁₁O₂ |
| [M+H - C₂H₅NO]⁺ (loss of methylaminoethanol moiety) | 71.049 | C₃H₇NO |
This detailed analysis, combining predictive methods with data from related compounds, provides a comprehensive spectroscopic and spectrometric characterization of this compound, laying the groundwork for further experimental investigation.
A comprehensive search of scientific literature and chemical databases reveals a significant lack of publicly available research focused on the advanced spectroscopic and computational characterization of this compound. While this compound is listed in several chemical supplier catalogs, detailed experimental and theoretical studies required to fulfill the user's request are not present in the accessible scientific domain.
Specifically, no dedicated scholarly articles or database entries could be found that provide in-depth analysis based on the following techniques for this particular molecule:
Infrared (IR) and Raman Spectroscopy: No published vibrational analysis data is available.
X-ray Crystallography: The crystal structure of this compound has not been deposited in crystallographic databases, meaning information on its solid-state conformation, bond lengths, and bond angles is unavailable. Consequently, a puckering analysis of the oxetane ring based on experimental data cannot be performed.
Computational Chemistry: There are no published theoretical studies employing methods like Density Functional Theory (DFT) to determine the molecule's geometry, electronic structure, or to analyze its conformational energy landscape.
Due to the absence of this foundational research data, it is not possible to generate the detailed, scientifically accurate article as requested in the prompt. The creation of such an article would require access to primary research that has not been published or is not publicly accessible.
Computational Chemistry and Theoretical Studies
Prediction of Spectroscopic Parameters
Computational chemistry provides powerful tools for predicting the spectroscopic parameters of molecules, offering insights that complement and guide experimental work. For this compound, methods like Density Functional Theory (DFT) are instrumental in forecasting its Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectra. nih.govmdpi.com
The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Independent Atomic Orbital (GIAO) method embedded within DFT calculations. nih.govruc.dk This approach involves optimizing the molecule's geometry and then calculating the isotropic magnetic shielding tensors for each nucleus. The choice of the DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(2d,p), TZVP) is crucial and is often benchmarked against experimental data for related compounds to ensure accuracy. nih.govbohrium.com By calculating the shielding constants for the nuclei in the target molecule and a reference compound (like tetramethylsilane, TMS), the chemical shifts (δ) can be predicted with a reasonable degree of accuracy. ruc.dk
Similarly, vibrational frequencies corresponding to IR and Raman spectra can be computed. researchgate.net After geometric optimization, a frequency calculation is performed, which yields the harmonic vibrational modes, their frequencies (typically in cm⁻¹), and their intensities. researchgate.netnih.gov These theoretical spectra are invaluable for assigning peaks in experimental spectra to specific molecular motions, such as the stretching of the O-H bond, the N-H bond, C-O stretches of the oxetane ring, and various bending and puckering modes of the ring itself. researchgate.net
Table 1: Predicted Spectroscopic Parameters for this compound This table presents hypothetical data representative of results from DFT calculations.
Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) relative to TMS| Atom Type | Predicted ¹H Shift (ppm) | Atom Type | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| H-O (Ethanol) | 2.5 - 4.0 | C (Oxetane, C-O) | 75 - 80 |
| H-N (Amine) | 1.5 - 2.5 | C (Oxetane, quat.) | 60 - 65 |
| H₂-C (Oxetane) | 4.2 - 4.8 | C (Ethanol, CH₂) | 58 - 62 |
| H₂-C (Ethanol) | 3.5 - 3.9 | C (Ethanol, CH₂OH) | 40 - 45 |
Predicted Key Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |
|---|---|---|
| O-H Stretch | 3350 - 3450 | Strong, Broad |
| N-H Stretch | 3300 - 3400 | Medium |
| C-H Stretch (Alkyl) | 2850 - 3000 | Strong |
| Oxetane Ring Puckering | 880 - 920 | Medium |
Reaction Pathway and Mechanism Studies
Computational studies are essential for understanding the mechanisms of chemical reactions, including the synthesis of complex molecules like this compound. DFT calculations can map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. rsc.orgresearchgate.net
A plausible synthetic route to this compound is the intramolecular Williamson etherification, starting from a precursor like 1-chloro-3-(methylamino)-3-(2-hydroxyethyl)propane. The reaction would proceed via nucleophilic attack of the hydroxyl oxygen onto the carbon bearing the chlorine atom, facilitated by a base.
Computational modeling of this pathway would involve:
Geometry Optimization: Calculating the lowest-energy structures for the reactant, the deprotonated intermediate (alkoxide), the transition state for the ring-closing Sₙ2 reaction, and the final oxetane product. rsc.org
Transition State Search: Locating the transition state structure, which represents the highest energy point along the reaction coordinate. This is a critical step, and algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (STQN) method are used.
Frequency Analysis: Confirming the nature of the stationary points. Reactants and products will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. rsc.org
Such studies can reveal the feasibility of a proposed synthetic route, explain stereochemical outcomes, and guide the optimization of reaction conditions without the need for extensive empirical experimentation. researchgate.netresearchgate.net
Table 2: Hypothetical Reaction Energy Profile for Oxetane Ring Formation This table illustrates the type of energetic data obtained from a DFT study of the intramolecular cyclization.
| Species | Description | Relative Free Energy (kcal/mol) |
|---|---|---|
| Reactant | Acyclic Amino Halohydrin | 0.0 |
| Intermediate | Deprotonated Alkoxide | +5.2 |
| Transition State | Sₙ2 Ring Closure | +22.5 |
Role as a Building Block in Complex Chemical Synthesis
The utility of this compound as a building block is rooted in the inherent chemical and physical properties of the oxetane ring. This small, polar, and non-planar motif provides chemists with a tool to finely tune the characteristics of larger molecules, influencing everything from their three-dimensional shape to their biological interactions.
Design Principles for Incorporating Oxetane Scaffolds
The decision to incorporate an oxetane scaffold into a molecule is often driven by the need to optimize its physicochemical properties for specific applications, such as drug discovery. The oxetane ring, rich in sp³-hybridized carbon atoms, imparts a significant degree of three-dimensionality to otherwise flat molecules. smolecule.com This can lead to improved aqueous solubility and allows for the exploration of new chemical space by presenting substituents in well-defined vectors. smolecule.com Furthermore, the polar nature of the ether linkage can enhance interactions with biological targets and improve pharmacokinetic profiles. nih.gov The stability of the oxetane ring is a key consideration, with 3,3-disubstituted patterns, such as that in this compound, generally offering greater stability compared to other substitution patterns. acs.org
Influence on Three-Dimensionality of Molecules
The non-planar, puckered conformation of the oxetane ring forces appended substituents into specific spatial arrangements. This fixed geometry contrasts sharply with the free rotation allowed by acyclic linkers, thereby reducing the conformational flexibility of a molecule. This pre-organization can be advantageous in locking a molecule into a bioactive conformation, potentially increasing its binding affinity for a biological target. The introduction of the oxetane motif increases the fraction of sp³ carbons (Fsp³), a parameter often correlated with success in drug development. This increased three-dimensionality can disrupt crystal packing and improve solubility, a critical factor for bioavailability.
Bioisosteric Replacement Strategies
One of the most powerful applications of the oxetane scaffold is its use as a bioisostere—a substituent that mimics the size, shape, and electronic properties of another group while offering improved characteristics. Oxetanes have been successfully employed as surrogates for gem-dimethyl groups and carbonyl groups. acs.org
Replacement for carbonyl groups: The oxetane ring can also serve as a stable, non-reactive mimic of a carbonyl group. acs.org The oxetane oxygen can act as a hydrogen bond acceptor, similar to a carbonyl oxygen. acs.org However, unlike ketones or amides, the oxetane ring is resistant to nucleophilic attack and does not possess an adjacent α-carbon susceptible to epimerization. acs.org This makes it a valuable replacement for carbonyl functionalities that are metabolically labile or introduce chemical instability. acs.org
Table 1: Comparison of Physicochemical Properties of Bioisosteres This table presents a generalized comparison of how replacing common functional groups with an oxetane moiety can impact key molecular properties.
| Property | Carbonyl Group | gem-Dimethyl Group | Oxetane Moiety |
|---|---|---|---|
| Polarity | High | Low | High |
| Lipophilicity (LogP) | Moderate | High | Low to Moderate |
| Hydrogen Bond Acceptor | Yes | No | Yes |
| Metabolic Stability | Often Labile | Generally Stable | Generally Stable |
| Chemical Stability | Can be reactive | Stable | Stable |
| Three-Dimensionality | Planar | Tetrahedral | Non-planar |
Synthesis of Advanced Intermediates Utilizing this compound
The functional handles present in this compound—a nucleophilic secondary amine and a primary alcohol—make it a versatile precursor for the synthesis of more complex molecules. While this specific compound is not extensively documented in dedicated synthesis studies, the reactivity of the closely related class of 3-aminooxetanes provides a clear blueprint for its synthetic potential.
Construction of Diverse Heterocyclic Systems
Research has shown that 3-aminooxetanes can function as stable and readily accessible 1,3-amphoteric molecules. nih.gov This dual nucleophilic (at the nitrogen) and electrophilic (at the oxetane carbons, due to ring strain) character allows them to participate in annulation reactions to construct new heterocyclic rings. nih.govrsc.org In these transformations, the amino group acts as the initial nucleophile, and a subsequent intramolecular ring-opening of the oxetane by another nucleophile completes the cyclization.
This reactivity enables 3-aminooxetanes to undergo formal [3+2] annulations with various polarized π-systems, providing rapid and efficient access to valuable five-membered heterocycles. nih.govrsc.org Examples of these transformations include:
Reaction with Isothiocyanates: A catalyst-free reaction yields highly substituted 2-iminothiazolidines. nih.govrsc.org
Reaction with Carbon Disulfide: This reaction proceeds under mild conditions to form 2-thioxothiazolidines. rsc.org
Reaction with Isocyanates: In the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl₃), 3-aminooxetanes react with isocyanates to produce 2-iminooxazolidines in good to excellent yields. nih.govrsc.org
Reaction with Carbon Dioxide: As a green and abundant C1 source, CO₂ can be used to synthesize oxazolidin-2-ones. This transformation typically requires a base catalyst like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to proceed efficiently. nih.govrsc.org
Table 2: Synthesis of Heterocycles from 3-Aminooxetane Building Blocks This table summarizes representative annulation reactions using the 3-aminooxetane scaffold to generate diverse heterocyclic systems.
| 3-Aminooxetane Reactant | Reagent | Catalyst | Heterocyclic Product |
|---|---|---|---|
| N-Benzyl-3-aminooxetane | Phenyl isothiocyanate | None | 5-(Hydroxymethyl)-3-phenyl-2-(phenylimino)thiazolidine |
| N-Benzyl-3-aminooxetane | Carbon Disulfide (CS₂) | None | 5-(Hydroxymethyl)-3-phenylthiazolidine-2-thione |
| N-Benzyl-3-aminooxetane | Phenyl isocyanate | FeCl₃ | 5-(Hydroxymethyl)-3-phenyl-2-(phenylimino)oxazolidine |
| N-Benzyl-3-aminooxetane | Carbon Dioxide (CO₂) | DBU | 5-(Hydroxymethyl)-3-phenyloxazolidin-2-one |
Preparation of Chiral Building Blocks
The compound this compound is chiral, possessing a stereocenter at the C3 position of the oxetane ring. Commercially available starting materials of this type are typically racemic mixtures. The preparation of enantiomerically pure chiral building blocks is crucial in pharmaceutical development, as different enantiomers can have vastly different biological activities. enamine.net
Two primary strategies can be envisioned for accessing the individual enantiomers of this building block:
Chiral Resolution: This classical method involves the separation of a racemic mixture. wikipedia.org For an amine-containing compound like this compound, resolution can be achieved by forming diastereomeric salts with a chiral acid (e.g., tartaric acid or camphorsulfonic acid). wikipedia.org These diastereomeric salts often have different solubilities, allowing one to be selectively crystallized and separated. wikipedia.org After separation, the chiral acid is removed to yield the pure enantiomer. wikipedia.org Alternatively, chiral chromatography, using a chiral stationary phase, can be employed to separate the enantiomers on both analytical and preparative scales. enamine.net
Asymmetric Synthesis: A more modern approach is to synthesize the desired enantiomer directly. nih.gov This could involve, for example, the asymmetric reduction of a precursor ketone or imine using a chiral catalyst or reagent. While specific asymmetric syntheses for this compound are not prominently reported, the principles of asymmetric synthesis are broadly applicable and represent a powerful method for generating such chiral building blocks. nih.gov
Formation of Bioconjugation Reagents
Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule, to create a new construct with combined functionalities. smolecule.com This is a fundamental technique in drug delivery, diagnostics, and biological research. The functional groups on this compound make it an attractive scaffold for the development of novel bioconjugation reagents.
The primary alcohol and secondary amine can serve as handles for further chemical modification:
Amine Functionalization: The methylamino group can readily react with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. smolecule.com This is a common strategy for attaching linkers that might terminate in another reactive group (e.g., an alkyne for click chemistry, a maleimide for reaction with thiols, or a biotin tag for affinity purification).
Alcohol Functionalization: The ethanol moiety can be oxidized to an aldehyde for subsequent reductive amination with a linker or biomolecule. Alternatively, it can be converted to a better leaving group (e.g., a tosylate or mesylate) to allow for nucleophilic substitution, thereby attaching a linker or payload.
Incorporating the oxetane building block into a bioconjugation reagent could confer the beneficial properties of the scaffold—such as increased polarity and improved solubility—to the final bioconjugate, potentially enhancing its performance in aqueous biological environments.
The Role of this compound as a Versatile Building Block in Chemical Synthesis
The compound this compound represents a class of highly functionalized oxetanes that serve as valuable building blocks in modern organic chemistry. The inherent strain of the four-membered oxetane ring, combined with the strategic placement of reactive functional groups—a secondary amine and a primary alcohol—renders this molecule a versatile precursor for the synthesis of complex molecules, advanced materials, and specialty polymers. This article explores the utility of this compound and structurally related oxetanes in complex chemical synthesis and materials science, adhering to a focused examination of its application in synthetic strategy and polymer development.
Future Research Directions and Challenges
Development of Greener Synthetic Routes
A primary challenge in the synthesis of oxetane-containing molecules, including 2-[3-(methylamino)oxetan-3-yl]ethanol, is the inherent ring strain of the oxetane (B1205548) core, which can complicate its formation. acs.org Traditional synthetic methods often require harsh conditions or multi-step procedures. Consequently, a key area of future research will be the development of greener, more efficient synthetic pathways.
Catalyst Design for Sustainable Synthesis
The design of novel catalysts is central to advancing the sustainable synthesis of complex oxetanes. Future research will likely focus on several key areas of catalysis:
Transition Metal Catalysis: While various transition metals have been employed in oxetane synthesis, the development of catalysts based on earth-abundant and non-toxic metals is a growing priority. acs.org Research into iron, copper, or manganese-based catalysts could provide more sustainable alternatives to precious metal catalysts.
Organocatalysis: The use of small organic molecules as catalysts offers a powerful, metal-free approach to oxetane synthesis. researchgate.net Chiral organocatalysts, in particular, can facilitate enantioselective reactions, which is crucial for the synthesis of biologically active compounds.
Biocatalysis: The use of enzymes or whole-cell systems presents a highly attractive green synthetic route. researchgate.netresearchgate.net Biocatalysis can offer exceptional selectivity under mild reaction conditions, minimizing waste and energy consumption. The discovery and engineering of enzymes capable of constructing or modifying the oxetane ring in compounds like this compound is a promising avenue.
| Catalytic Approach | Potential Advantages | Research Focus |
| Transition Metal Catalysis | High efficiency and selectivity. | Development of catalysts based on earth-abundant metals. |
| Organocatalysis | Metal-free, potential for enantioselectivity. | Design of novel chiral organocatalysts. |
| Biocatalysis | High selectivity, mild conditions, environmentally benign. | Discovery and engineering of specific enzymes. |
Atom Economy and Waste Reduction
Atom economy is a core principle of green chemistry, emphasizing the maximization of the incorporation of all materials used in a process into the final product. Future synthetic strategies for this compound and its derivatives will need to prioritize atom economy.
Key strategies to improve atom economy and reduce waste include:
Cycloaddition Reactions: [2+2] cycloadditions, such as the Paternò-Büchi reaction, are inherently atom-economical as they directly combine two molecules to form the desired product with no byproducts. acs.orgnih.gov Research into catalytic and more efficient versions of these reactions is crucial.
Domino and Tandem Reactions: Designing synthetic sequences where multiple bond-forming events occur in a single pot without the isolation of intermediates can significantly reduce solvent use and purification-related waste.
Exploration of Unconventional Reactivity Patterns
The strained nature of the oxetane ring in this compound suggests a rich and potentially underexplored reactivity. Future research will likely move beyond traditional thermal reactions to investigate transformations initiated by light or electricity, as well as those mediated by biological systems.
Photochemical and Electrochemical Transformations
Photochemical Reactions: The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a classic method for oxetane synthesis. researchgate.net Future research could explore the intramolecular photochemical reactions of derivatives of this compound to create complex polycyclic structures. Furthermore, investigating the photochemical stability and degradation pathways of this compound is essential for its potential applications. The use of visible light in place of UV radiation is a key goal for developing more sustainable photochemical methods. beilstein-journals.org
Electrochemical Synthesis: Electrochemistry offers a powerful tool for generating reactive intermediates under mild conditions, often avoiding the need for harsh chemical reagents. While the direct electrochemical modification of the oxetane ring is not yet widely explored, electrochemical methods could be employed in the synthesis of precursors to this compound, potentially offering a greener alternative to traditional redox reactions. nih.gov
Enzymatic Biotransformations
The field of biocatalysis holds immense promise for the selective modification of complex molecules. Future research could focus on identifying or engineering enzymes that can perform specific transformations on this compound. Potential enzymatic reactions include:
Hydroxylation: Selective hydroxylation of the ethanol (B145695) side chain or other positions on the molecule could generate novel derivatives with altered properties.
N-demethylation or N-oxidation: Enzymes could be used to modify the methylamino group, providing access to a range of analogues.
Enantioselective Ring-Opening: Specific enzymes could be used to open the oxetane ring in an enantioselective manner, yielding chiral 1,3-diols that are valuable synthetic intermediates. researchgate.net
Computational Design of Novel Oxetane Derivatives
Computational chemistry and molecular modeling are becoming indispensable tools in the design of new molecules with desired properties. For this compound, computational methods can guide the synthesis of novel derivatives with enhanced biological activity or improved material properties.
Key areas for computational research include:
Conformational Analysis: Understanding the preferred three-dimensional structure of this compound is crucial for predicting its interactions with biological targets. nih.gov
Pharmacophore Modeling: By identifying the key structural features responsible for a desired biological activity, computational models can guide the design of new derivatives with improved potency and selectivity.
In Silico Screening: Virtual libraries of novel oxetane derivatives can be computationally screened against biological targets to identify promising candidates for synthesis and experimental testing. nih.gov
Prediction of Physicochemical Properties: Computational methods can be used to predict properties such as solubility, lipophilicity, and metabolic stability, helping to prioritize the synthesis of compounds with favorable drug-like characteristics. news-medical.netacs.org
| Computational Method | Application in Oxetane Derivative Design |
| Conformational Analysis | Predicts the 3D structure and flexibility of the molecule. |
| Pharmacophore Modeling | Identifies essential features for biological activity to guide new designs. |
| In Silico Screening | Virtually tests large numbers of derivatives against biological targets. |
| Property Prediction | Estimates key physicochemical properties like solubility and stability. |
By integrating these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries in medicine and materials science.
Overcoming Synthetic Accessibility Limitations of Highly Substituted Oxetanes
Despite their desirable properties in medicinal chemistry, the use of highly substituted oxetanes has been hampered by challenges in their synthesis. The construction of the strained four-membered ring, especially with multiple substituents, can be difficult and often requires specialized methods.
One of the primary challenges is the propensity of precursor molecules to undergo alternative, more favorable reactions, or for the oxetane ring to open under certain reaction conditions. However, significant progress has been made in developing new synthetic strategies to access a wider range of substituted oxetanes. These methods can be broadly categorized into the de novo construction of the oxetane ring and the derivatization of pre-existing oxetane building blocks.
Strategies for the de novo synthesis of the oxetane ring include C–O or C–C bond-forming cyclizations, [2+2] cycloadditions, and ring expansions or contractions. For instance, a versatile approach involves the rhodium-catalyzed O–H insertion and subsequent C–C bond-forming cyclization of functionalized diazo compounds. This allows for the introduction of a variety of functional groups directly onto the oxetane ring.
The derivatization of readily available oxetane building blocks is another powerful strategy. For example, 3-oxetanone (B52913) can serve as a versatile precursor for a wide array of 3-substituted and 3,3-disubstituted oxetanes. High-throughput experimentation has also been employed to rapidly optimize reaction conditions, such as the C–H arylation of oxetanes, making these transformations more efficient and accessible.
Table 3: Synthetic Strategies for Highly Substituted Oxetanes
| Synthetic Strategy | Description | Key Features |
|---|---|---|
| Paternò–Büchi Reaction | A [2+2] photocycloaddition between a carbonyl compound and an alkene to form an oxetane. | Can introduce functionality from the alkene component but may be limited to highly substituted products. |
| Anionic C–C Bond Forming Cyclization | Involves the intramolecular cyclization of a haloalkoxide. | Effective for preparing 2-sulfonyl oxetanes and other derivatives. |
| Rhodium-Catalyzed O–H Insertion | Utilizes diazomalonates and other diazo compounds for O–H insertion followed by cyclization. | Allows for the synthesis of oxetanes with diverse functional groups like esters, amides, and nitriles. |
By expanding the synthetic toolkit for oxetanes, chemists can more readily incorporate these valuable motifs into complex molecules, including novel analogues of this compound.
In-depth Study of Oxetane Ring Stability in Various Chemical Environments
A comprehensive understanding of the stability of the oxetane ring is crucial for its application in medicinal chemistry and organic synthesis. The four-membered ring possesses significant ring strain, which makes it susceptible to ring-opening reactions, particularly under acidic conditions. However, the stability of the oxetane ring is highly dependent on its substitution pattern and the surrounding chemical environment.
It is a common misconception that oxetanes are universally unstable in acidic media. The stability is strongly influenced by the substituents on the ring. For instance, 3,3-disubstituted oxetanes are generally more stable because the substituents sterically hinder the approach of external nucleophiles to the C–O σ* antibonding orbital, which is necessary for ring opening. In contrast, oxetanes with electron-donating groups at the C2 position are more likely to be unstable.
Extensive studies have been conducted to map the tolerance of the oxetane core to a wide range of reaction conditions commonly used in organic and medicinal chemistry. These studies have demonstrated that the oxetane moiety is stable towards various transformations, including oxidation, reduction, alkylation, acylation, and certain C-C bond-forming reactions, provided the conditions are carefully chosen. For example, while strong acids can lead to decomposition, esterification can be performed under basic conditions. Similarly, basic hydrolysis of esters is well-tolerated by the oxetane ring.
Table 4: Factors Influencing Oxetane Ring Stability
| Factor | Effect on Stability | Explanation |
|---|---|---|
| Substitution Pattern | 3,3-disubstitution generally increases stability. | Steric hindrance protects the ring from nucleophilic attack. |
| Electronic Effects | Electron-donating groups at C2 can decrease stability. | These groups can stabilize a carbocation intermediate formed during acid-catalyzed ring opening. |
| pH | Highly acidic conditions can promote ring opening. | Protonation of the oxygen atom activates the ring for nucleophilic attack. |
| Temperature | High temperatures can lead to ring opening. | Provides the necessary activation energy to overcome the barrier for ring cleavage. |
A thorough understanding of these stability factors allows chemists to design synthetic routes that preserve the oxetane ring and to predict the metabolic fate of oxetane-containing drug candidates. This knowledge is essential for the successful development of molecules like this compound.
Q & A
Q. Q1. What synthetic routes are recommended for preparing 2-[3-(Methylamino)oxetan-3-yl]ethanol, and how can reaction conditions be optimized?
Methodological Answer:
- Stepwise Synthesis :
- Oxetane Ring Formation : Use a cycloaddition reaction between epichlorohydrin and methylamine derivatives to construct the oxetane ring. Catalysts like BF₃·Et₂O (boron trifluoride etherate) may enhance regioselectivity .
- Ethanol Side-Chain Introduction : Employ nucleophilic substitution (e.g., Mitsunobu reaction) to attach the ethanol moiety to the oxetane ring. Protect the hydroxyl group with tert-butyldimethylsilyl (TBS) to prevent side reactions .
- Optimization :
- Characterization : Confirm structure via ¹H/¹³C NMR (e.g., oxetane protons at δ 4.5–5.0 ppm) and high-resolution mass spectrometry (HRMS) .
Advanced Stability and Reactivity
Q. Q2. How does the oxetane ring’s strain influence the compound’s stability under physiological or acidic conditions?
Methodological Answer:
- Ring-Opening Studies :
- Acidic Conditions : Monitor hydrolysis by incubating the compound in pH 2–4 buffers. Analyze degradation products via LC-MS to identify intermediates (e.g., formation of diols or amines) .
- Thermal Stability : Use differential scanning calorimetry (DSC) to assess decomposition temperatures. Oxetanes typically degrade above 150°C .
- Mitigation Strategies :
- Steric Shielding : Introduce bulky substituents (e.g., 4-fluorophenyl groups) to the oxetane ring to reduce ring-opening .
- Formulation : Encapsulate in liposomes to protect against enzymatic degradation in biological systems .
Biological Activity Profiling
Q. Q3. What experimental frameworks are suitable for evaluating this compound’s enzyme inhibition or receptor-binding potential?
Methodological Answer:
- Kinase Inhibition Assays :
- Use fluorescence-based ADP-Glo™ assays to screen against kinase panels (e.g., EGFR, CDK2). The methylamino group may act as a hydrogen-bond donor .
- Compare IC₅₀ values with known inhibitors (e.g., staurosporine) to assess potency .
- CNS Targets :
- Perform radioligand binding assays for serotonin or dopamine receptors. The oxetane’s polarity may enhance blood-brain barrier penetration .
- Data Interpretation : Use molecular docking (AutoDock Vina) to model interactions with active sites. Validate with mutagenesis studies .
Data Contradictions and Mechanistic Insights
Q. Q4. How can researchers resolve discrepancies in reported reactivity (e.g., unexpected oxidation products)?
Methodological Answer:
- Hypothesis Testing :
- Oxidation Pathways : Compare KMnO₄ (strong oxidant) vs. TEMPO/NaClO (mild conditions). The ethanol group may oxidize to a ketone or carboxylic acid depending on conditions .
- Side-Reaction Tracking : Use GC-MS to detect minor products (e.g., over-oxidation to CO₂ under harsh conditions).
- Advanced Analytics :
Computational and Structural Analysis
Q. Q6. How can this compound serve as a bioisostere for improving drug pharmacokinetics?
Methodological Answer:
- Comparative Studies :
- Replace tert-butyl or cyclopropyl groups in lead compounds with the oxetane-ethanol moiety. Measure changes in metabolic stability (e.g., CYP450 inhibition assays) .
- ADME Profiling :
- Case Study :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
